An In-depth Technical Guide to the Mechanism of Action of 7rh, a Potent DDR1 Inhibitor
An In-depth Technical Guide to the Mechanism of Action of 7rh, a Potent DDR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon binding to its ligand collagen, plays a crucial role in various cellular processes, including proliferation, migration, and adhesion.[1] Its dysregulation has been implicated in numerous pathological conditions, including cancer and fibrosis.[1][2] 7rh, also known as DDR1-IN-2, has emerged as a potent and selective small-molecule inhibitor of DDR1, showing promise as a therapeutic agent.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of 7rh, detailing its inhibitory activity, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive Inhibition of DDR1 Kinase Activity
7rh functions as an ATP-competitive inhibitor of the DDR1 kinase domain.[5][6] By binding to the ATP-binding pocket of the DDR1 intracellular domain, 7rh prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and downstream substrates.[2] This blockade of autophosphorylation is the critical step in halting the entire downstream signaling cascade that is normally initiated by collagen binding. The inhibition is reversible and potent, with 7rh demonstrating high affinity for DDR1.[7]
Quantitative Inhibitory Profile of 7rh
The potency and selectivity of 7rh have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target Kinase | IC50 (nM) | Reference(s) |
| DDR1 | 6.8 - 13.1 | [3][6] |
| DDR2 | 101.4 - 203 | [3] |
| Bcr-Abl | 355 - 414 | [3] |
| c-Kit | >10,000 |
Table 1: In vitro inhibitory activity of 7rh against various kinases. The data clearly indicates that 7rh is a highly potent inhibitor of DDR1 with significant selectivity over the closely related DDR2 and other off-target kinases.[3][6]
Impact on Downstream Signaling Pathways
DDR1 activation triggers a complex network of intracellular signaling pathways that drive various cellular responses.[1][8] By inhibiting DDR1 autophosphorylation, 7rh effectively attenuates these downstream cascades.
Key Affected Pathways:
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PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. DDR1 activation can stimulate this cascade, and inhibition by 7rh has been shown to downregulate it.[1]
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MAPK/ERK Pathway: The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[2][8] 7rh treatment can lead to the suppression of ERK phosphorylation.[7]
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JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and has been linked to inflammation and cancer. 7rh has been demonstrated to downregulate the activation of the JAK1/STAT3 signaling pathway.[7]
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Src Family Kinases (SFKs): DDR1 can activate Src, which is involved in cell migration and proliferation.[9] Interestingly, in some contexts, inhibition of DDR1 by 7rh can lead to a compensatory upregulation of phosphorylated SRC, suggesting a potential resistance mechanism.[7]
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FAK and Pyk2: Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2) are key mediators of cell adhesion and migration. 7rh treatment has been shown to decrease the phosphorylation of both FAK and Pyk2.[7]
Signaling Pathway Diagrams:
The following diagrams, generated using the DOT language, illustrate the DDR1 signaling cascade and the point of intervention by 7rh.
Caption: DDR1 signaling pathway and the inhibitory action of 7rh.
Cellular Effects of 7rh
The inhibition of DDR1 signaling by 7rh translates into several observable cellular effects, making it a compound of interest for anti-cancer and anti-fibrotic therapies.
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Inhibition of Cell Proliferation: By arresting the pro-proliferative signals from pathways like MAPK/ERK and PI3K/AKT, 7rh has been shown to inhibit the growth of cancer cell lines that have high levels of DDR1 expression.[7]
-
Suppression of Cell Invasion and Migration: DDR1 plays a key role in epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix, processes critical for cancer cell invasion.[10] 7rh has been shown to suppress cancer cell invasion and migration.
-
Reduction of Cell Adhesion: Cell adhesion to the extracellular matrix is a critical step in tumor progression and metastasis. 7rh has been demonstrated to inhibit cancer cell adhesion.[7]
-
Induction of Apoptosis: In some cancer cell lines, treatment with 7rh has been shown to induce programmed cell death, or apoptosis.[7]
Detailed Experimental Protocols
The characterization of 7rh and its mechanism of action relies on a suite of well-defined experimental protocols.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the IC50 value of 7rh against DDR1 and other kinases. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor. A europium-labeled antibody binds to the kinase, and when the tracer is bound, FRET occurs. The inhibitor competes with the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
Prepare serial dilutions of 7rh in DMSO, followed by dilution in Kinase Buffer A.
-
Prepare a kinase/antibody mixture containing the DDR1 kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.[11]
-
Prepare the Alexa Fluor™ 647-labeled kinase tracer at the desired concentration in Kinase Buffer A.[11]
-
-
Assay Procedure (384-well plate format):
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm (or as specified by the manufacturer).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Treatment:
-
Treat the cells with various concentrations of 7rh (e.g., 0.625 to 20 µmol/l) for 72 hours.[7] Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µl of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the 7rh concentration to determine the IC50 value for cell growth inhibition.
-
Western Blotting for Protein Phosphorylation and Expression
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, providing insights into the activation of signaling pathways.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with 7rh for the desired time and concentration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-DDR1, anti-DDR1, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
7rh is a potent and selective inhibitor of DDR1 that acts by competitively binding to the ATP pocket of the kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways. Its ability to inhibit key cellular processes such as proliferation, migration, and adhesion in DDR1-expressing cells underscores its potential as a therapeutic agent in oncology and other diseases driven by aberrant DDR1 signaling. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of 7rh and other DDR1 inhibitors.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DDR1 inhibitor 7rh | 1429617-90-2 | DDR | MOLNOVA [molnova.com]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor activity of 7RH, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
